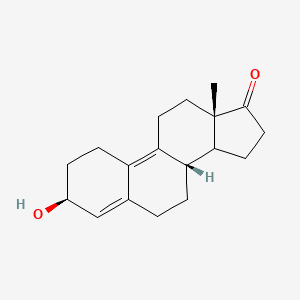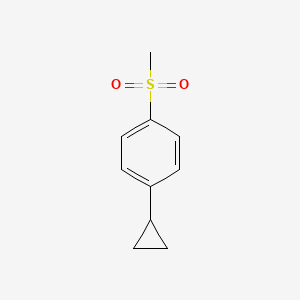
1-Cyclopropyl-4-(methylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C10H12O2S It features a benzene ring substituted with a cyclopropyl group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylbenzene with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydrogen atom on the benzene ring with the methylsulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the methylsulfonyl group to a methylthiol group.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Methylthiol derivatives.
Substitution: Nitro, sulfo, or halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This property is exploited in various chemical reactions and biological interactions.
Comparación Con Compuestos Similares
1-Cyclopropyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a methylsulfonyl group.
1-Cyclopropyl-4-chlorobenzene: Contains a chlorine atom instead of a methylsulfonyl group.
1-Cyclopropyl-4-nitrobenzene: Features a nitro group in place of the methylsulfonyl group.
Uniqueness: 1-Cyclopropyl-4-(methylsulfonyl)benzene is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H12O2S |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-13(11,12)10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 |
Clave InChI |
JMDXRHURNLQUJW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)
![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)
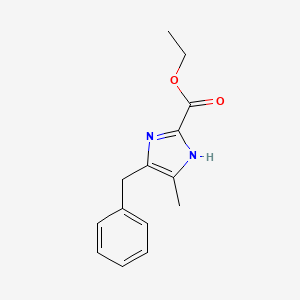
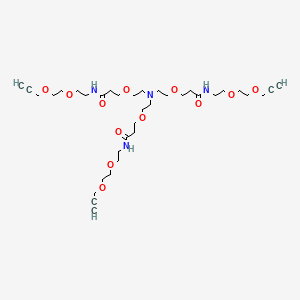
![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)
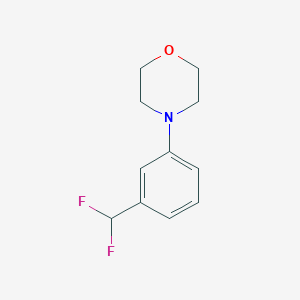
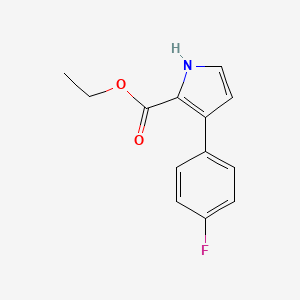
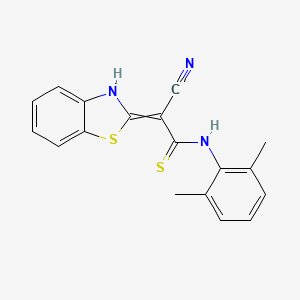
![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)
![2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)
